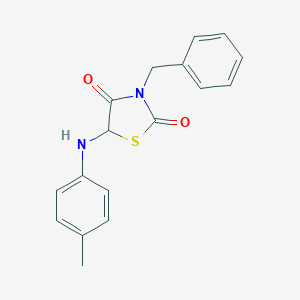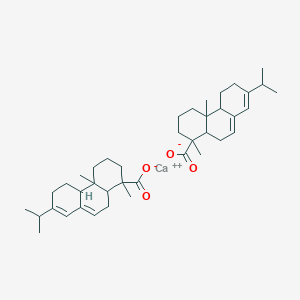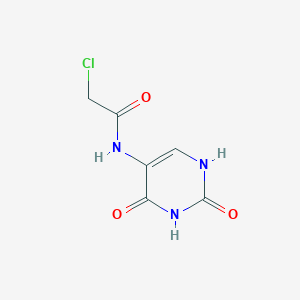
N-(4-tert-butyl-2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-2-nitrophenyl)propanamide, also known as NBMPR, is a synthetic compound that has been extensively studied for its ability to inhibit nucleoside transporters. This compound has been used in numerous scientific research studies to better understand the mechanisms of nucleoside transport and its role in various physiological processes.
Mecanismo De Acción
N-(4-tert-butyl-2-nitrophenyl)propanamide inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into cells. This inhibition can lead to a decrease in the availability of nucleosides for DNA and RNA synthesis, which can ultimately result in cell death.
Biochemical and Physiological Effects:
The inhibition of nucleoside transport by N-(4-tert-butyl-2-nitrophenyl)propanamide can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in the availability of nucleotides for DNA and RNA synthesis, which can inhibit cell proliferation. It can also affect the levels of adenosine in the brain, which can impact neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-tert-butyl-2-nitrophenyl)propanamide in lab experiments is its specificity for nucleoside transporters, which allows for targeted inhibition of this process. However, one limitation is that it can be difficult to obtain pure and stable samples of N-(4-tert-butyl-2-nitrophenyl)propanamide for use in experiments.
Direcciones Futuras
There are numerous future directions for research on N-(4-tert-butyl-2-nitrophenyl)propanamide and nucleoside transporters. One area of interest is the role of nucleoside transporters in cancer cells and the potential for targeting these transporters as a therapeutic strategy. Additionally, there is ongoing research on the development of new compounds that can selectively inhibit nucleoside transporters with greater potency and specificity.
Métodos De Síntesis
The synthesis of N-(4-tert-butyl-2-nitrophenyl)propanamide involves the reaction of 4-tert-butyl-2-nitroaniline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-2-nitrophenyl)propanamide has been used in a variety of scientific research applications, including studies on the mechanisms of nucleoside transport, the role of nucleoside transporters in cancer cells, and the development of new therapies for cancer and other diseases.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
N-(4-tert-butyl-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-5-12(16)14-10-7-6-9(13(2,3)4)8-11(10)15(17)18/h6-8H,5H2,1-4H3,(H,14,16) |
Clave InChI |
NNNVPEGEOFJHNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
SMILES canónico |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)


![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)


